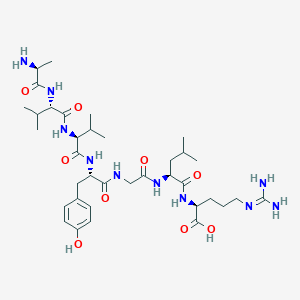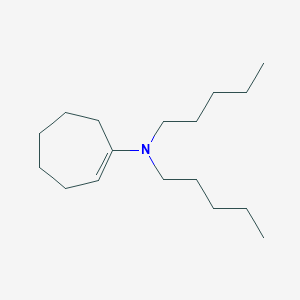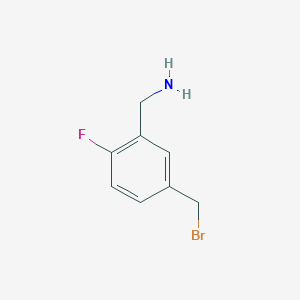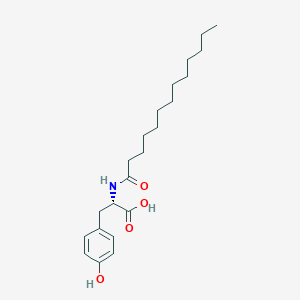![molecular formula C5H6N10O B14230689 N-(6-{[(2-Cyanohydrazinyl)methylidene]amino}-1,2,3,5-tetrazin-4-yl)urea CAS No. 792131-85-2](/img/structure/B14230689.png)
N-(6-{[(2-Cyanohydrazinyl)methylidene]amino}-1,2,3,5-tetrazin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-{[(2-Cyanohydrazinyl)methylidene]amino}-1,2,3,5-tetrazin-4-yl)urea is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound contains a tetrazine ring, which is a six-membered ring with four nitrogen atoms, and a urea moiety, which is a functional group consisting of a carbonyl group attached to two amine groups. The presence of the cyanohydrazinyl group adds to its reactivity and potential for forming various derivatives.
準備方法
The synthesis of N-(6-{[(2-Cyanohydrazinyl)methylidene]amino}-1,2,3,5-tetrazin-4-yl)urea typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanohydrazine with a tetrazine derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .
化学反応の分析
N-(6-{[(2-Cyanohydrazinyl)methylidene]amino}-1,2,3,5-tetrazin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various heterocyclic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
N-(6-{[(2-Cyanohydrazinyl)methylidene]amino}-1,2,3,5-tetrazin-4-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of N-(6-{[(2-Cyanohydrazinyl)methylidene]amino}-1,2,3,5-tetrazin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
N-(6-{[(2-Cyanohydrazinyl)methylidene]amino}-1,2,3,5-tetrazin-4-yl)urea can be compared with other similar compounds, such as:
Tetrazole derivatives: These compounds also contain a tetrazole ring and exhibit similar reactivity and applications.
Urea derivatives:
Cyanohydrazine derivatives: These compounds contain a cyanohydrazine group and are used in similar synthetic and research applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential for diverse applications .
特性
CAS番号 |
792131-85-2 |
|---|---|
分子式 |
C5H6N10O |
分子量 |
222.17 g/mol |
IUPAC名 |
[6-[(2-cyanohydrazinyl)methylideneamino]-1,2,3,5-tetrazin-4-yl]urea |
InChI |
InChI=1S/C5H6N10O/c6-1-9-10-2-8-4-12-5(11-3(7)16)14-15-13-4/h2,9H,(H4,7,8,10,11,12,13,14,16) |
InChIキー |
QNZWWCPUHIRXJR-UHFFFAOYSA-N |
正規SMILES |
C(=NC1=NN=NC(=N1)NC(=O)N)NNC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro-](/img/structure/B14230613.png)

![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
![(E)-1-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-1-en-3-one](/img/structure/B14230629.png)


![1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane](/img/structure/B14230638.png)

![4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid](/img/structure/B14230656.png)


![[(2-Aminoethyl)azanediyl]dimethanol](/img/structure/B14230666.png)
![2-(Bromomethyl)-6-[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B14230667.png)
![1H-Pyrazolo[3,4-b]quinoline, 6-methyl-1,3-diphenyl-](/img/structure/B14230671.png)
